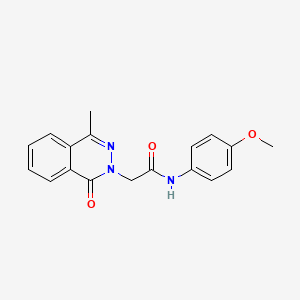

![molecular formula C20H27N5O2 B5604856 N-ethyl-2-methyl-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5604856.png)

N-ethyl-2-methyl-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]-4-pyrimidinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-ethyl-2-methyl-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]-4-pyrimidinamine is a compound of interest due to its structural complexity and potential biological activity. The synthesis, molecular structure analysis, chemical reactions and properties, and both physical and chemical properties of such compounds are key areas of research in medicinal chemistry and drug design.

Synthesis Analysis

The synthesis of this compound and its derivatives typically involves nucleophilic substitution reactions and the manipulation of functional groups to achieve the desired structure. For example, Mallesha et al. (2012) described the synthesis of related 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives through nucleophilic substitution reactions demonstrating the complexity and versatility of synthetic approaches in this chemical class (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Applications De Recherche Scientifique

Antiproliferative Activity

- Cancer Research : Derivatives of the compound have shown promising results in cancer research. Specifically, certain derivatives demonstrated significant antiproliferative effects against various human cancer cell lines, suggesting potential as anticancer agents (Mallesha et al., 2012).

Chemical Properties and Reactions

- Carbon Dioxide Capture : Studies have investigated the resistance of concentrated, aqueous solutions of piperazine (a related compound) to thermal degradation and oxidation, which is beneficial for carbon dioxide capture applications (Freeman et al., 2010).

- Phosphine-Catalyzed Reactions : Research has explored the role of phosphine-catalyzed reactions in synthesizing derivatives of related compounds, highlighting their importance in the field of organic chemistry (Zhu et al., 2003).

Density and Viscosity Studies

- Aqueous Mixtures : The density and viscosity of aqueous mixtures containing related compounds like piperazine have been measured, providing essential data for applications in chemical engineering and materials science (Foo et al., 2015).

Neuropharmacology

- Neuroscience and Pharmacology : Certain derivatives have shown affinity for 5-HT1A receptors, which are significant in the study of neurological and psychiatric disorders (Craven et al., 1994).

Anti-Inflammatory and Analgesic Agents

- Medicinal Chemistry : Research has been conducted on derivatives for their potential as anti-inflammatory and analgesic agents, highlighting their pharmaceutical applications (Abu‐Hashem et al., 2020).

Unique Coordination Chemistry

- Inorganic Chemistry : Studies have examined the coordination chemistry of copper (II) with derivatives, showcasing their relevance in inorganic and coordination chemistry (Majumder et al., 2016).

Radiolabeled Antagonists in PET

- Positron Emission Tomography (PET) : Derivatives have been used as radiolabeled antagonists in PET studies, particularly for studying serotonin receptors, which is crucial in neuroimaging (Plenevaux et al., 2000).

Antipsychotic Potential

- Pharmacology : Compounds related to the chemical structure have been investigated for their antipsychotic potential, contributing to the development of new psychiatric medications (Raviña et al., 2000).

Dopamine Transporter Studies

- Neuropharmacology : Research has focused on the synthesis and study of compounds as selective inhibitors of the dopamine transporter, crucial for understanding and treating neurological disorders (Müller et al., 1994).

Platelet-Activating Factor Antagonists

- Cardiovascular Research : Studies on derivatives have shown potency as platelet-activating factor antagonists, which are significant in cardiovascular research (Carceller et al., 1996).

Enzyme Inhibition

- Biochemistry : Synthesis of derivatives as potential inhibitors of aspartate transcarbamoylase has been explored, adding to the understanding of enzyme inhibition (Dutta & Foye, 1990).

Propriétés

IUPAC Name |

1-[4-[6-(ethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]-2-phenoxypropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O2/c1-4-21-18-14-19(23-16(3)22-18)24-10-12-25(13-11-24)20(26)15(2)27-17-8-6-5-7-9-17/h5-9,14-15H,4,10-13H2,1-3H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DACCTXPOUAYBHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=NC(=N1)C)N2CCN(CC2)C(=O)C(C)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5604789.png)

![1-[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B5604794.png)

![1-methyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5604796.png)

![N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5604807.png)

![2-[2-(1-phenylhydrazino)ethyl]pyridine](/img/structure/B5604819.png)

![[4-(5-phenoxy-2-furoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5604821.png)

![4-[(4-biphenylylmethylene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5604838.png)

![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5604839.png)

![5-isobutyl-1'-[(2-methoxypyridin-3-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5604848.png)

![1-(3,5-difluoro-4-methoxybenzoyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5604863.png)